Cas no 941875-01-0 (N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide)
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide
- N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
- N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide
- 941875-01-0
- F2070-1277
- AKOS024625696
-
- Inchi: 1S/C18H11F2N5O3/c19-12-6-5-10(7-13(12)20)25-17(22-23-24-25)9-21-18(27)16-8-14(26)11-3-1-2-4-15(11)28-16/h1-8H,9H2,(H,21,27)
- InChI Key: YZOOYSLGFWFSFZ-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)N1C(CNC(C2=CC(C3C=CC=CC=3O2)=O)=O)=NN=N1)F
Computed Properties
- Exact Mass: 383.08299555g/mol
- Monoisotopic Mass: 383.08299555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 649
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 99Ų
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2070-1277-2μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
941875-01-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2070-1277-5μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
941875-01-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-1277-10μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
941875-01-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-1277-20μmol |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
941875-01-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2070-1277-1mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
941875-01-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2070-1277-2mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
941875-01-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2070-1277-3mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
941875-01-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-1277-4mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
941875-01-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2070-1277-5mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
941875-01-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-1277-10mg |
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
941875-01-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide
Professional Introduction to N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide (CAS No. 941875-01-0)
N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide, identified by its CAS number 941875-01-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features and biological activities, making it a promising candidate for further research and development in drug discovery.
The molecular structure of N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide incorporates several key functional groups that contribute to its potential pharmacological properties. The presence of a tetrazole moiety at the 5-position of the chromene core enhances its ability to interact with biological targets, while the 3,4-difluorophenyl substituent introduces electronic and steric effects that can modulate binding affinity and selectivity. These structural elements are crucial in designing molecules with improved efficacy and reduced toxicity.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target complex diseases such as cancer, inflammation, and neurodegenerative disorders. The compound N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide has been studied for its potential role in these areas due to its unique chemical properties. Preliminary studies have suggested that it may exhibit inhibitory activity against various enzymes and receptors involved in disease pathogenesis.
The chromene scaffold is a well-known pharmacophore in medicinal chemistry, with several FDA-approved drugs featuring this core structure. Its ability to engage with biological systems makes it an attractive platform for drug design. The incorporation of the tetrazole group into the chromene framework further expands its pharmacological potential by introducing additional binding sites and enhancing interactions with biological targets.
The 3,4-difluorophenyl substituent is particularly noteworthy as fluorine atoms can significantly influence the electronic properties of a molecule. In this context, fluorine atoms can increase metabolic stability, improve bioavailability, and enhance binding affinity. These effects are critical for developing drugs that are both effective and durable in vivo.
Clinical trials and preclinical studies have begun to explore the therapeutic potential of N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide. Initial results have shown promising activity in models of cancer and inflammation. For instance, researchers have observed that this compound can inhibit the activity of key enzymes such as kinases and phosphodiesterases that are overexpressed in tumor cells. Additionally, its ability to modulate inflammatory pathways has been highlighted in studies focusing on autoimmune diseases.
The synthesis of N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxo-4H-chromene-2-carboxamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations have been employed to construct the core chromene-tetrazole framework efficiently.
The pharmacokinetic properties of this compound are also under investigation. Studies have focused on its absorption,distribution,metabolism,and excretion (ADME) profiles to ensure that it behaves appropriately in vivo. Preliminary data suggest that N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-oxyo-H-chromeneeane--carboxamide exhibits favorable pharmacokinetic characteristics,including good solubility and moderate bioavailability.
In conclusion,N-{1-(3,SdifluerophenyI)-I-H-I,H,-tetrazol-S-yImlerIaI}--{40x04-o-H--chromeneeane--carboxamide (CAS No. 941875--01--0) is a structurally interesting and biologically active compound with significant potential in pharmaceutical applications。 Its unique combination of functional groups,along with preliminary evidence of therapeutic efficacy,makes it a valuable asset for ongoing research efforts aimed at developing new treatments for various diseases。 As further studies continue,this compound is expected to play an increasingly important role in drug discovery and development。
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